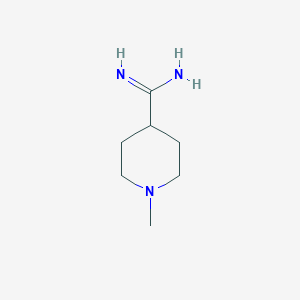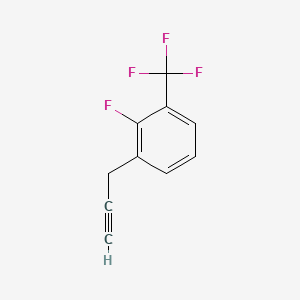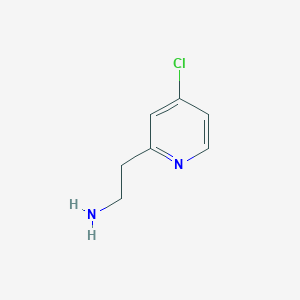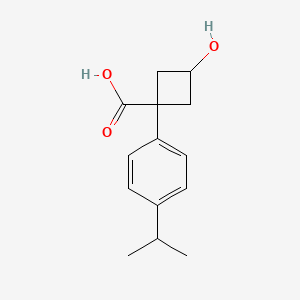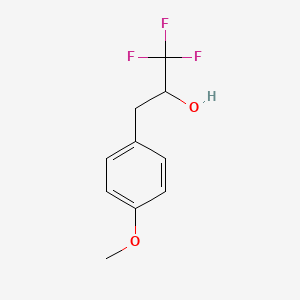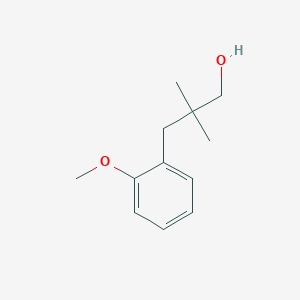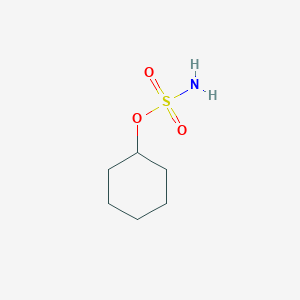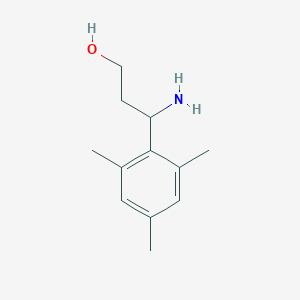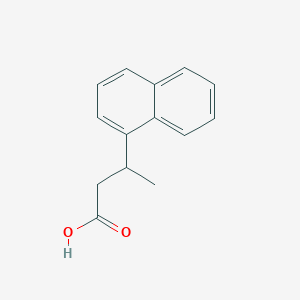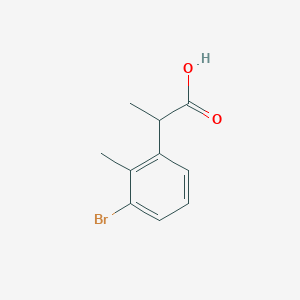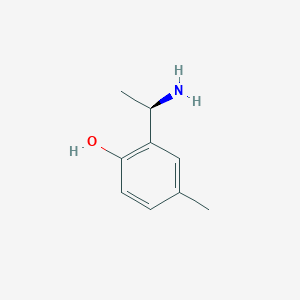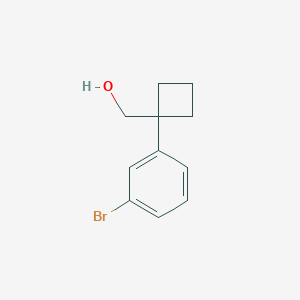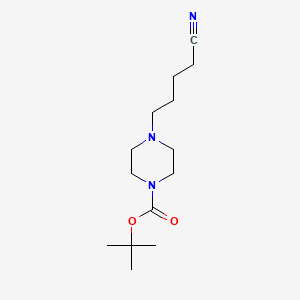
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Analyse Chemischer Reaktionen
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits the synthesis of bacterial cell walls by targeting key enzymes involved in the process . In cancer treatment, it interferes with cell division and induces apoptosis in cancer cells by modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antifungal and anticancer properties.
6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
2-Phenylbenzothiazole: Exhibits significant antimicrobial activity.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and reactivity patterns, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
39650-68-5 |
|---|---|
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-11(2,12)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3 |
InChI-Schlüssel |
YCXFYRJKTOCRFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=NC2=CC=CC=C2S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
